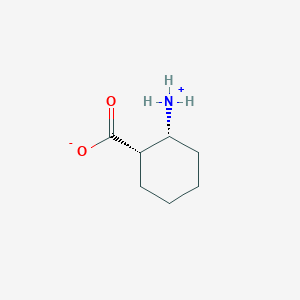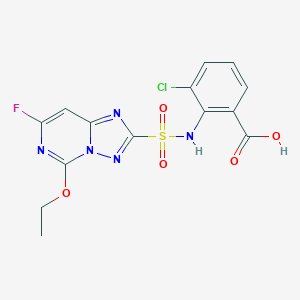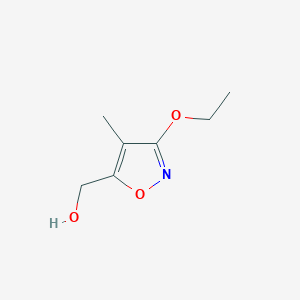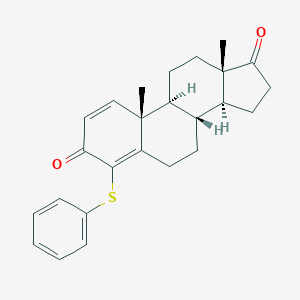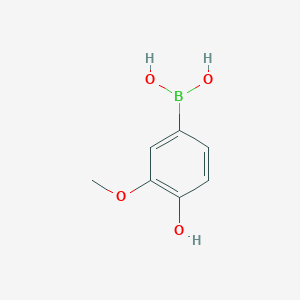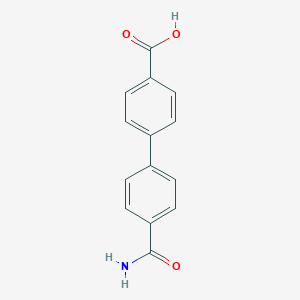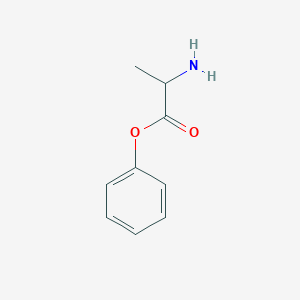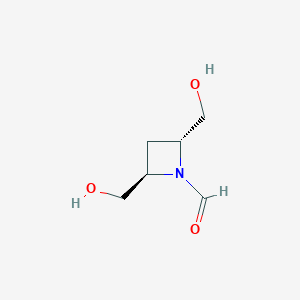
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde, commonly known as BHMCA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BHMCA is a versatile intermediate in organic synthesis, and its applications in scientific research are vast.
作用機序
BHMCA has been shown to inhibit the activity of certain enzymes, including glycosidases and proteases. It has also been found to bind to proteins and modulate their functions. The exact mechanism of action of BHMCA is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
BHMCA has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to modulate the immune system. BHMCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
BHMCA has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, BHMCA has some limitations, including its low solubility in non-polar solvents and its sensitivity to acidic conditions.
将来の方向性
There are several future directions for the use of BHMCA in scientific research. One area of interest is its potential use in drug development. BHMCA has been shown to have anti-tumor and anti-inflammatory properties, and further research may reveal its potential as a therapeutic agent. Another area of interest is its use in the development of chiral catalysts for asymmetric synthesis. BHMCA has already been used as a chiral auxiliary, and further research may reveal its potential as a chiral catalyst. Finally, BHMCA may have applications in the development of new materials, including polymers and nanoparticles.
Conclusion:
In conclusion, BHMCA is a versatile compound that has significant potential for use in scientific research. Its unique properties make it a valuable tool for synthetic chemists, and its potential applications in drug development, asymmetric synthesis, and material science make it an exciting area of research. Further research is needed to fully understand the mechanism of action of BHMCA and to explore its potential applications in various scientific fields.
合成法
BHMCA can be synthesized by the reaction of 2,4-bis(hydroxymethyl)azetidine with formaldehyde in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in water and other polar solvents.
科学的研究の応用
BHMCA has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of various compounds, including amino acids, peptides, and carbohydrates. BHMCA has also been used as a chiral auxiliary in asymmetric synthesis, as well as in the preparation of biologically active molecules.
特性
CAS番号 |
168648-14-4 |
|---|---|
製品名 |
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde |
InChI |
InChI=1S/C6H11NO3/c8-2-5-1-6(3-9)7(5)4-10/h4-6,8-9H,1-3H2/t5-,6-/m1/s1 |
InChIキー |
RGNJFYZPYDWNGO-PHDIDXHHSA-N |
異性体SMILES |
C1[C@@H](N([C@H]1CO)C=O)CO |
SMILES |
C1C(N(C1CO)C=O)CO |
正規SMILES |
C1C(N(C1CO)C=O)CO |
同義語 |
1-Azetidinecarboxaldehyde, 2,4-bis(hydroxymethyl)-, (2R-trans)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



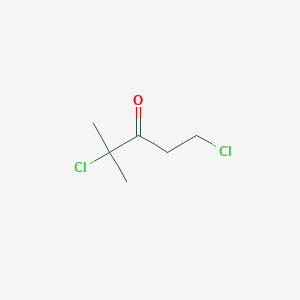
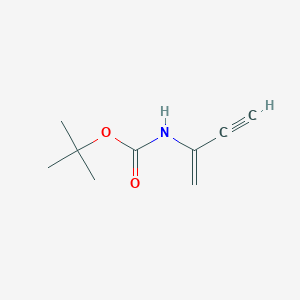
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)

